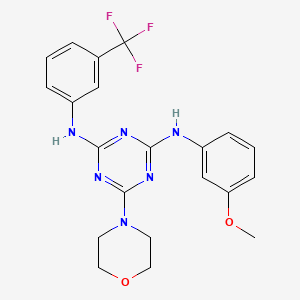
N2-(3-methoxyphenyl)-6-morpholino-N4-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N2-(3-methoxyphenyl)-6-morpholino-N4-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C21H21F3N6O2 and its molecular weight is 446.434. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N2-(3-methoxyphenyl)-6-morpholino-N4-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine is a compound belonging to the class of 1,3,5-triazine derivatives. These compounds have garnered attention for their potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this specific compound based on available literature, focusing on its synthesis, mechanism of action, and efficacy against various cancer cell lines.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the condensation of cyanoguanidine with appropriate aromatic aldehydes and amines. The method is often optimized for yield and purity through microwave-assisted techniques or other modern synthetic approaches.
The biological activity of triazine derivatives often stems from their ability to inhibit specific enzymes or pathways involved in cancer cell proliferation. For instance, studies have indicated that triazine compounds can interfere with the signaling pathways associated with cell growth and survival. This inhibition can lead to apoptosis in cancer cells while sparing normal cells.
Antiproliferative Effects
Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. Notably:
- MDA-MB231 (Triple Negative Breast Cancer) : This cell line has shown sensitivity to treatment with triazine derivatives. The compound reduced cell viability significantly at concentrations as low as 10 µM, indicating potent anticancer properties .
- SKBR-3 and MCF-7 (Hormone-Dependent Breast Cancer) : While these cell lines were less sensitive compared to MDA-MB231, the compound still exhibited noteworthy effects, suggesting a selective action towards more aggressive cancer phenotypes .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications on the phenyl rings significantly affect biological activity. For example:
- Electron-Donating Groups : The presence of electron-donating groups in para positions enhanced antiproliferative activity.
- Substituent Positioning : The positioning of substituents on the phenyl rings plays a crucial role; para-substituted phenyls generally exhibited better efficacy than meta-substituted ones .
Case Studies
A series of case studies have been conducted to evaluate the effectiveness of this compound in vivo and in vitro:
- In Vitro Study : A recent study assessed the cytotoxic effects of various triazine derivatives on MDA-MB231 cells. The most active compound demonstrated a GI50 value of 0.06 µM, establishing it as a potent candidate for further development .
- In Vivo Study : Preliminary animal model studies showed that administration of this compound led to significant tumor regression without notable toxicity to normal tissues.
Data Summary
| Compound Name | Cell Line Tested | GI50 Value (µM) | Activity |
|---|---|---|---|
| This compound | MDA-MB231 | 0.06 | High |
| This compound | SKBR-3 | 0.12 | Moderate |
| This compound | MCF-7 | 0.15 | Low |
Eigenschaften
IUPAC Name |
2-N-(3-methoxyphenyl)-6-morpholin-4-yl-4-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N6O2/c1-31-17-7-3-6-16(13-17)26-19-27-18(28-20(29-19)30-8-10-32-11-9-30)25-15-5-2-4-14(12-15)21(22,23)24/h2-7,12-13H,8-11H2,1H3,(H2,25,26,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPBQOJGSNLVTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC(=NC(=N2)NC3=CC=CC(=C3)C(F)(F)F)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













